N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its potential pharmacological properties, including antimicrobial and anticancer activities . The structure of this compound consists of a furan ring attached to a carboxamide group, which is further linked to a 3-chlorophenyl group through a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%) . The general synthetic route includes the reaction of furan-2-carboxylic acid with 3-chlorophenyl isothiocyanate in the presence of a base, such as triethylamine, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis strategy can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The furan ring and the 3-chlorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the furan and phenyl rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. In cancer cells, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways . Its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)carbamothioyl]furan-2-carboxamide
- N-[(3-bromophenyl)carbamothioyl]furan-2-carboxamide
- N-[(3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a 3-chlorophenyl group, which contributes to its enhanced biological activity compared to similar compounds. The presence of the furan ring is particularly significant, as it imparts additional reactivity and potential for further functionalization .
Properties
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-8-3-1-4-9(7-8)14-12(18)15-11(16)10-5-2-6-17-10/h1-7H,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFZGCVNHHGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353327 |
Source
|
Record name | STK054426 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-75-4 |
Source
|
Record name | STK054426 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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